二甲基庚二酰亚胺二盐酸盐

描述

Dimethyl pimelimidate dihydrochloride is a chemical compound that is not directly described in the provided papers. However, the synthesis of dimethyl pimelate (DMP), which is a related compound, is discussed. DMP is synthesized from cyclohexanone and dimethyl carbonate using solid base catalysts . This process involves the formation of an intermediate compound, carbomethoxycyclohexanone (CMCH), which then reacts further to produce DMP . Although the papers do not directly address dimethyl pimelimidate dihydrochloride, the synthesis of DMP provides insight into the types of reactions and catalysts that might be involved in the production of related compounds.

Synthesis Analysis

The synthesis of DMP is achieved through a two-step reaction starting with cyclohexanone and dimethyl carbonate. The first step involves the production of CMCH from cyclohexanone with DMC, followed by the conversion of CMCH to DMP by reacting with a methoxide group . The role of the solid base catalysts is crucial, as they activate cyclohexanone by abstracting a proton from the α position. Among the catalysts tested, MgO was found to be particularly effective in facilitating the formation of DMP . This suggests that a similar approach could potentially be applied to synthesize dimethyl pimelimidate dihydrochloride, although specific studies on this compound are not provided.

Molecular Structure Analysis

While the molecular structure of dimethyl pimelimidate dihydrochloride is not discussed, the paper on a novel tetrathiafulvalene derivative provides insights into the molecular and crystal structure analysis of a complex organic compound . The described compound is a π-electron donor capable of forming intermolecular hydrogen bonds similar to those found in nucleic acid base pairs . This level of structural analysis is important for understanding the properties and potential applications of organic compounds, including dimethyl pimelimidate dihydrochloride.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving dimethyl pimelimidate dihydrochloride. However, the synthesis of DMP from cyclohexanone and dimethyl carbonate indicates that reactions involving carbonyl compounds and esterification processes are relevant . The ability of the novel tetrathiafulvalene derivative to form hydrogen bonds suggests that similar compounds, including dimethyl pimelimidate dihydrochloride, may also engage in specific types of chemical interactions, such as hydrogen bonding, which could influence their reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl pimelimidate dihydrochloride are not directly reported in the papers. Nonetheless, the synthesis paper provides some insight into the properties of DMP, which may share similarities with dimethyl pimelimidate dihydrochloride . The paper on the tetrathiafulvalene derivative discusses various properties, including spectroscopic and electrochemical characteristics, which are essential for understanding the behavior of organic compounds . These properties are often determined by the molecular structure and can affect the compound's stability, reactivity, and potential uses.

科学研究应用

蛋白质交联

二甲基庚二酰亚胺二盐酸盐 (DMP) 主要用作双功能偶联试剂,用于连接蛋白质。 它在 pH 7.0-10.0 条件下与伯胺反应形成稳定的酰胺键,使其成为创建抗体亲和柱的理想选择,而抗体亲和柱在免疫沉淀和其他基于抗体的纯化方法中至关重要 .

寄生虫孢子的分离

DMP 已被用于开发从人类粪便样本中直接分离出高纯度的肠胞子虫孢子的技术。 该应用对于研究这种寄生虫具有重要意义,因为它为研究和了解其生物学开辟了新的途径 .

膜渗透性交联

由于其膜渗透性,DMP 可用于涉及细胞膜的交联研究。 这使得可以研究膜相关蛋白质及其在细胞环境中的相互作用 .

作用机制

Target of Action

Dimethyl pimelimidate dihydrochloride (DMP) is a homobifunctional cross-linking reagent . Its primary targets are proteins , specifically those containing primary amines . These amines are common in proteins, found in the side chains of lysine residues and the N-termini of proteins .

Mode of Action

DMP interacts with its targets by reacting with primary amines in the pH range 7.0-10.0 to form amidine bonds . This reaction allows DMP to create links between proteins, effectively crosslinking them .

Biochemical Pathways

The primary biochemical pathway affected by DMP is protein interaction and modification . By crosslinking proteins, DMP can alter the structure and function of the proteins, affecting their interactions with other molecules and their roles within cells .

Pharmacokinetics

It’s important to note that dmp is readily hydrolyzed at neutral ph , which could influence its stability and bioavailability in biological systems.

Result of Action

The molecular and cellular effects of DMP’s action largely depend on the specific proteins it crosslinks. For example, DMP has been used in chromatin immunoprecipitation experiments (ChIP) to enhance signal . In these experiments, DMP can crosslink DNA-binding proteins to DNA, allowing for the isolation and identification of these proteins .

Action Environment

The action of DMP can be influenced by environmental factors such as pH. DMP reacts with primary amines in the pH range 7.0-10.0 , and it is readily hydrolyzed at neutral pH . Therefore, the pH of the environment can significantly impact the efficacy and stability of DMP.

安全和危害

属性

IUPAC Name |

dimethyl heptanediimidate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;;/h10-11H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXBHUTQWIZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

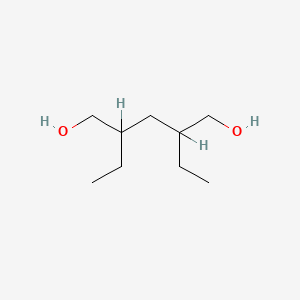

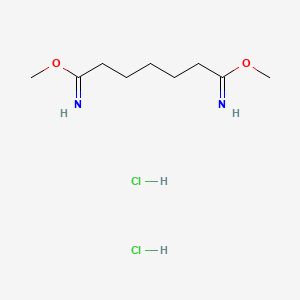

COC(=N)CCCCCC(=N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58537-94-3 | |

| Record name | Dimethyl heptane-1,7-diimidate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Dimethyl pimelimidate dihydrochloride used for in the context of the provided research papers?

A1: Dimethyl pimelimidate dihydrochloride is used as a crosslinking agent to covalently attach antibodies to solid supports. This is a crucial step in immunoaffinity purification techniques. For example, in one study, Dimethyl pimelimidate dihydrochloride was used to covalently link a monoclonal antibody (MAb 6E52D9) to a Streamline rProtein A adsorbent. This created an immunoaffinity matrix for the purification of Enterocytozoon bieneusi spores from human stool samples.

Q2: How does Dimethyl pimelimidate dihydrochloride facilitate the crosslinking process?

A2: Dimethyl pimelimidate dihydrochloride is a homobifunctional crosslinker, meaning it has two reactive groups capable of forming bonds with amine groups. In the context of the research papers, it reacts with primary amine groups present on both the antibody and the Protein G-coated beads. This reaction forms stable amide bonds, effectively immobilizing the antibodies onto the solid support.

Q3: Why is the crosslinking step with Dimethyl pimelimidate dihydrochloride important in these studies?

A3: The covalent crosslinking ensures that the antibodies remain bound to the solid support during subsequent washing steps, which are necessary to remove unbound materials. This is crucial for achieving a high purity of the target molecule. In the case of the Enterocytozoon bieneusi study, this allowed for the efficient removal of contaminants from human stool samples and the isolation of highly pure spores. Similarly, in the other study, it facilitated the capture and analysis of specific tumor antigens from complex protein mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)